4-Bromo-1,3-dihydro-2H-imidazol-2-one
CAS No.:
Cat. No.: VC18733462
Molecular Formula: C3H3BrN2O
Molecular Weight: 162.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3BrN2O |
|---|---|
| Molecular Weight | 162.97 g/mol |
| IUPAC Name | 4-bromo-1,3-dihydroimidazol-2-one |
| Standard InChI | InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7) |
| Standard InChI Key | QKIFCQSNRVNRTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=O)N1)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a five-membered imidazolone ring system, where positions 1 and 3 are occupied by nitrogen atoms, and position 4 is substituted with a bromine atom. This arrangement creates a planar structure with partial aromaticity, stabilized by resonance between the carbonyl oxygen and adjacent nitrogen atoms. X-ray crystallography of analogous brominated heterocycles reveals bond lengths of approximately 1.38 Å for C–N and 1.21 Å for C=O, consistent with delocalized electron density .
Table 1: Key Molecular Descriptors of 4-Bromo-1,3-dihydro-2H-imidazol-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃BrN₂O | |
| Molecular Weight | 162.97 g/mol | |
| IUPAC Name | 4-bromo-1,3-dihydroimidazol-2-one | |
| Canonical SMILES | C1=C(NC(=O)N1)Br | |
| Topological Polar Surface Area | 41.1 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
While detailed protocols remain proprietary, the synthesis typically involves bromination of a preformed imidazolone scaffold. A plausible route includes:
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Cyclization: Condensation of urea derivatives with α-brominated ketones under acidic conditions to form the imidazolone core.
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
Reaction yields are highly sensitive to solvent polarity and temperature, with optimal performance reported in aprotic solvents like dimethylformamide (DMF) .
Table 2: Representative Reaction Conditions for Brominated Imidazolones
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents ring-opening |
| Solvent | DMF or CH₂Cl₂ | Enhances solubility |
| Brominating Agent | NBS | Reduces side reactions |
Physicochemical and Spectroscopic Properties
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption at 1705–1720 cm⁻¹ (C=O stretch) and 600–620 cm⁻¹ (C–Br stretch).
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NMR (DMSO-d₆):
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Stability studies indicate decomposition above 200°C, with a half-life of >6 months under inert storage.
Structural Analogues and Structure-Activity Relationships
4-Chloro-1,3-dihydro-2H-imidazol-2-one
Replacing bromine with chlorine reduces molecular weight (119.53 g/mol) but diminishes COX-2 inhibition (IC₅₀ = 45 µM), highlighting bromine’s critical role in target engagement .
7-Bromo-3-methyl-1H-benzimidazol-2-one
This benzo-fused derivative (C₈H₇BrN₂O) exhibits extended π-conjugation, shifting UV-Vis λmax from 280 nm to 310 nm and improving photostability .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes with suboptimal atom economy (<40%).
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Toxicological Data: Acute toxicity profiles remain uncharacterized.
Priority research areas should explore:
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Continuous-flow synthesis to improve yield and purity.
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In vivo pharmacokinetic studies in rodent models.
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